molecular formula C11H8ClNO2 B7814168 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid

5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B7814168
M. Wt: 221.64 g/mol
InChI Key: ZEZFOGHENUKAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is a chemical compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals and other bioactive compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

  • Friedel-Crafts Acylation: The reaction begins with the acylation of 3-chlorophenyl using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Cyclization: The resulting ketone undergoes cyclization to form the pyrrole ring. This step often requires high temperatures and a strong base.

  • Carboxylation: Finally, the pyrrole ring is carboxylated to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the pyrrole ring to other functional groups.

  • Substitution: Substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids and their derivatives.

  • Reduction: Alcohols and amines.

  • Substitution: Substituted pyrroles with different functional groups.

Scientific Research Applications

5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being explored for its use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is similar to other indole derivatives, such as indole-3-carboxylic acid and 5-hydroxyindole-2-carboxylic acid. its unique chlorophenyl group and pyrrole structure contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications that other indole derivatives may not be suitable for.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid

  • 5-Hydroxyindole-2-carboxylic acid

  • 5-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid

  • 5-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic acid

Biological Activity

5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrole ring with a carboxylic acid group and a chlorophenyl substituent, which influences its reactivity and biological activity. The synthesis of this compound typically involves the chlorination of pyrrole derivatives followed by carboxylation reactions. Various synthetic routes have been documented, highlighting its versatility as a building block in organic synthesis .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. A study indicated that it exhibits an inhibitory concentration (IC50) of less than 10 nM against specific targets, including Staphylococcus aureus, with a minimal inhibitory concentration (MIC) of 1 μg/mL . This suggests that the compound may serve as a lead structure for developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that the presence of the chlorophenyl group is crucial for eliciting antiproliferative effects against cancer cell lines. In structure-activity relationship (SAR) studies, modifications to the pyrrole moiety have been shown to enhance its efficacy against various cancer types .

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit or activate these targets through various interactions such as hydrogen bonding and hydrophobic effects. For instance, it has been shown to inhibit DNA gyrase in E. coli, indicating a mechanism similar to that of established antibacterial agents .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several pyrrole derivatives, including this compound. The results demonstrated that this compound had superior activity against Staphylococcus aureus compared to other tested derivatives, reinforcing its potential as an antibacterial agent .

Case Study 2: Anticancer Evaluation

In another investigation focusing on anticancer properties, this compound was tested against multiple cancer cell lines. The compound exhibited significant cytotoxicity, with IC50 values indicating strong growth inhibition. The study highlighted the importance of the chlorophenyl substituent in enhancing the compound's binding affinity to cancer-related targets .

Data Summary

Property Value
Chemical Formula C12H10ClN
IC50 (Antimicrobial) <10 nM
MIC (Staphylococcus aureus) 1 μg/mL
IC50 (Cancer Cell Lines) Varies by cell line (not specified)

Properties

IUPAC Name

5-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-8-3-1-2-7(6-8)9-4-5-10(13-9)11(14)15/h1-6,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZFOGHENUKAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.